m-PEG5-succinimidyl carbonate

Descripción general

Descripción

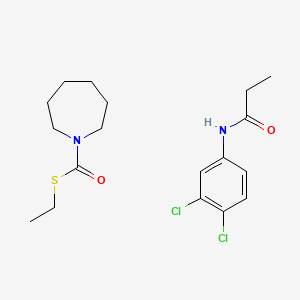

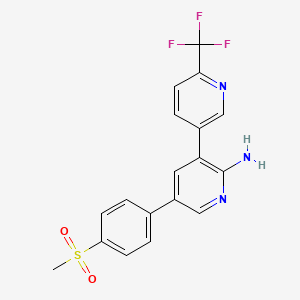

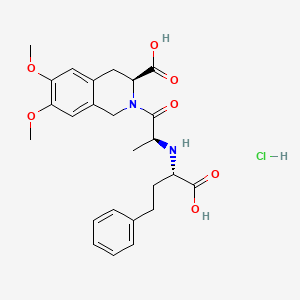

M-PEG5-succinimidyl carbonate is a PEG linker . It is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an attached succinimidyl carbonate group .

Synthesis Analysis

The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles . Different kinds of PEG reagents may be available by custom synthesis .Molecular Structure Analysis

The chemical formula of this compound is C16H27NO10 . Its molecular weight is 393.39 .Chemical Reactions Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Aplicaciones Científicas De Investigación

Hydrogel Formation

m-PEG5-succinimidyl carbonate is used in the creation of water-soluble poly(ether urethanes) which form hydrogels. These hydrogels demonstrate a high degree of tensile strength and are highly swollen, making them suitable for various biomedical applications such as drug delivery systems and tissue engineering (Nathan et al., 1992).

"Click" Chemistry and Reversible Conjugation

This compound has been utilized to synthesize heterobifunctional poly(ethylene glycol) (PEG) with a reversible 1,6-elimination linker and a terminal alkyne for "click" chemistry. This application is significant in the field of drug discoveries and therapeutic developments (Xie, Duan, & Forrest, 2010).

Biodegradable Ternary Copolymers

This compound is used in synthesizing biodegradable amphiphilic copolymers. These copolymers, due to their solubility and micelle formation, have potential as nonviral gene delivery vectors, broadening the scope of gene therapy (Shuai et al., 2003).

Surface Coating of Red Blood Cells

The compound is effective in the surface coating of human red blood cells, which has implications in immunology and transfusion medicine. The coating alters the immunological response of RBCs, indicating its potential in developing blood substitutes or enhancing transfusion compatibility (Fatemeh et al., 2008).

Branched Poly(ethylene glycol) Linkers

It's involved in the synthesis of branched poly(ethylene glycol) linkers, useful in modifying proteins with reagents like L-asparaginase. Such modifications are crucial in pharmaceuticals, particularly in drug delivery and enzyme therapy (Martinez, Pendri, Xia, & Greenwald, 1997).

Control of Cell Adhesion

Used in methods controlling cell adhesion on amino-bearing surfaces by reversible conjugation of poly(ethylene glycol), this application is significant in tissue engineering and cell biology research (Kaneko et al., 2011).

Anti-Tumor Activity

This compound plays a role in the PEGylation of proteins like alpha-momorcharin and momordica anti-HIV protein, which shows potential in developing new anti-tumor drugs (Sun et al., 2016).

Mecanismo De Acción

Target of Action

m-PEG5-succinimidyl carbonate is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules . The primary targets of this compound are the amine groups present on proteins or other biologics .

Mode of Action

The succinimidyl carbonate group in this compound is a good leaving group and commonly reacts with amine nucleophiles . This reaction forms a covalent bond between the compound and the target protein, allowing the attached drug or molecule to exert its effect.

Biochemical Pathways

In the context of PROTACs, this compound serves as a linker between two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This arrangement allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the attached drug or molecule. The use of a peg linker can improve the solubility and stability of the compound, potentially enhancing its bioavailability .

Result of Action

The result of the action of this compound depends on the attached drug or molecule. In the case of ADCs, the action of the compound leads to the delivery and release of the drug at the target site, resulting in a therapeutic effect . For PROTACs, the action results in the degradation of the target protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the succinimidyl carbonate group . Additionally, the presence of other reactive groups can influence the selectivity of the compound .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

m-PEG5-succinimidyl carbonate plays a crucial role in biochemical reactions by acting as a linker for bio-conjugation. It interacts with various enzymes, proteins, and other biomolecules. The succinimidyl carbonate group reacts with primary amines on proteins and peptides, forming stable amide bonds. This interaction is essential for the synthesis of ADCs and PROTACs, where this compound links the drug or ligand to the antibody or target protein .

Cellular Effects

This compound influences various cellular processes by facilitating the delivery of therapeutic agents. In ADCs, it helps target cancer cells by linking cytotoxic drugs to antibodies that specifically bind to cancer cell antigens. This targeted delivery enhances the efficacy of the drug while minimizing off-target effects. Additionally, in PROTACs, this compound aids in the degradation of target proteins by linking them to E3 ubiquitin ligases, leading to their ubiquitination and subsequent proteasomal degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amines on biomolecules. This covalent bonding ensures the stable attachment of therapeutic agents to antibodies or target proteins. In PROTACs, the linker facilitates the recruitment of E3 ubiquitin ligases to the target protein, promoting its ubiquitination and degradation via the proteasome pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of the compound is crucial for its effectiveness in bio-conjugation reactions. Studies have shown that this compound remains stable under recommended storage conditions, ensuring its long-term efficacy. Degradation may occur over extended periods, potentially affecting its performance in bio-conjugation applications .

Dosage Effects in Animal Models

The effects of this compound in animal models depend on the dosage administered. At optimal dosages, the compound effectively facilitates the targeted delivery of therapeutic agents, enhancing their efficacy. At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to bio-conjugation. The compound interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amines on biomolecules. This interaction is crucial for the synthesis of ADCs and PROTACs, where the linker ensures the stable attachment of therapeutic agents to antibodies or target proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The PEG chain enhances the solubility and bioavailability of the compound, facilitating its distribution to target sites. Additionally, the succinimidyl carbonate group ensures stable attachment to biomolecules, promoting effective delivery of therapeutic agents .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles based on these signals, ensuring its effective function in bio-conjugation reactions. This localization is crucial for the targeted delivery of therapeutic agents in ADCs and PROTACs .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO10/c1-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-16(20)27-17-14(18)2-3-15(17)19/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGTCCMJKPNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)